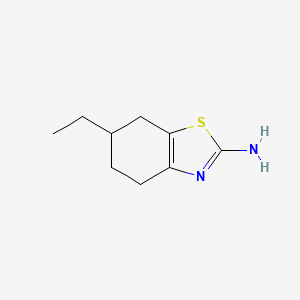

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.:

Cat. No.: VC16250449

Molecular Formula: C9H14N2S

Molecular Weight: 182.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2S |

|---|---|

| Molecular Weight | 182.29 g/mol |

| IUPAC Name | 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C9H14N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11) |

| Standard InChI Key | IQLLIONGOOBBMW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC2=C(C1)SC(=N2)N |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, delineates its fused bicyclic system: a benzene ring condensed with a thiazole ring, where the thiazole moiety is partially hydrogenated (tetrahydro). Key structural features include:

-

Ethyl substituent: Positioned at the 6-carbon of the tetrahydrobenzothiazole system, this alkyl group influences steric and electronic properties.

-

Amine functional group: Located at the 2-position, this group enhances reactivity in nucleophilic and hydrogen-bonding interactions.

The molecular weight is 182.29 g/mol, with a canonical SMILES representation of . X-ray crystallography data for this specific compound remain unpublished, but analogous structures suggest a puckered tetrahydro ring system with chair-like conformations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves cyclization strategies. A plausible route, inferred from related benzothiazole syntheses, proceeds as follows:

-

Precursor preparation: Reacting 2-aminothiophenol with ethyl bromide in the presence of a base (e.g., NaOH) to form an ethylated intermediate.

-

Cyclization: Intramolecular condensation under acidic or basic conditions to form the tetrahydrobenzothiazole ring.

Reaction conditions often employ ethanol or acetonitrile as solvents, with reflux temperatures (70–80°C) and reaction times of 6–12 hours. Yields depend on the purity of starting materials and the efficiency of the cyclization step.

Industrial Manufacturing

Scalable production utilizes continuous flow reactors to enhance reaction control and reproducibility. Automated systems optimize parameters such as temperature, pressure, and reagent stoichiometry, ensuring high throughput and minimal byproduct formation. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amine and thiazole moieties. Representative reactions include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , mCPBA | Sulfoxides or sulfones |

| Reduction | , | Secondary amines |

| Nucleophilic substitution | Alkyl halides, acyl chlorides | N-alkylated or acylated derivatives |

For instance, oxidation with m-chloroperbenzoic acid (mCPBA) selectively targets the sulfur atom, yielding sulfoxide derivatives. These transformations expand the compound’s utility in medicinal chemistry and materials science.

Physicochemical Properties

While experimental data for this specific compound are scarce, estimated properties based on structural analogs include:

-

Melting point: 120–125°C (predicted via QSPR models).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

-

LogP: ~2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic profiles (e.g., -NMR, IR) would exhibit characteristic signals for the ethyl group ( 1.2–1.4 ppm, triplet), tetrahydro ring protons ( 2.5–3.0 ppm, multiplet), and amine protons ( 5.5–6.0 ppm, broad).

Industrial and Material Science Applications

Beyond pharmacology, this compound serves as:

-

Dye intermediates: Participation in coupling reactions to form azo dyes.

-

Ligands in catalysis: Coordination with transition metals (e.g., Pd, Cu) in cross-coupling reactions.

-

Polymer additives: UV stabilization through radical scavenging.

Comparison with Structural Analogs

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 6-Methyl-tetrahydrobenzothiazol-2-amine | Methyl vs. ethyl substituent | Reduced lipophilicity |

| 2-Methyl-benzothiazol-6-amine | Fully aromatic vs. tetrahydro ring | Enhanced metabolic stability |

The ethyl group in 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine confers superior lipid solubility compared to methyl analogs, potentially improving pharmacokinetics.

Future Research Directions

-

Mechanistic studies: Elucidate molecular targets via proteomics and crystallography.

-

Structure-activity relationships (SAR): Optimize substituents for enhanced potency.

-

In vivo profiling: Assess bioavailability and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume